N-Benzyl-N-(cyanomethyl) Amide Substitution: Dual Lipophilic-Nitrile Pharmacophore Differentiation from Single-Substituent Analogs
The simultaneous presence of N-benzyl and N-cyanomethyl groups on the tertiary amide nitrogen distinguishes CAS 1436117-40-6 from all published 1,2,4-oxadiazole-benzamide SIRT2 inhibitors. In the Moniot et al. 2017 J. Med. Chem. series, compounds with a single N-substituent (e.g., N-methyl or N-cyclopropyl) exhibited SIRT2 IC₅₀ values spanning 0.5–45 μM depending on the specific aryl-oxadiazole pairing, whereas the N-benzyl-N-cyanomethyl dual substitution introduces a unique combination of a π-stacking-capable benzyl group and a hydrogen-bond-accepting nitrile that collectively occupies both the hydrophobic and polar subpockets identified in the SIRT2-ADP-ribose co-crystal structure [1]. The class-level selectivity profile—inactive up to 100 μM against SIRT1, -3, and -5—is a scaffold-dependent property, but the precise selectivity window for the benzyl-cyanomethyl combination remains to be experimentally determined [1]. By comparison, the closely related N-[cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide (a single-carbon α-substituted analog) demonstrated an IC₅₀ of 0.65 μM in MCF-7 breast cancer cells, indicating that α-branching at the cyanomethyl position can confer potent cytotoxicity .
| Evidence Dimension | Amide N-substitution pattern and associated SIRT2 inhibitory activity class range |
|---|---|
| Target Compound Data | N-benzyl-N-(cyanomethyl) dual substitution on tertiary amide; no published IC₅₀ data available for this specific compound |
| Comparator Or Baseline | Moniot et al. 2017 series: N-methyl or N-cyclopropyl single-substituted analogs, SIRT2 IC₅₀ range 0.5–45 μM; SIRT1, -3, -5 IC₅₀ > 100 μM across the series. N-[cyano-(2-fluorophenyl)methyl] analog: MCF-7 IC₅₀ = 0.65 μM |
| Quantified Difference | Not directly quantifiable for target compound; class-level potency range spans ~100-fold depending on substitution. Target compound's dual benzyl + cyanomethyl substitution is structurally unprecedented in published SIRT2 inhibitor SAR |
| Conditions | SIRT2 deacetylase assay using α-tubulin-acetylLys40 peptide substrate; SIRT1, -3, -5 counter-screens at 100 μM (Moniot et al. 2017). MCF-7 cytotoxicity assay for the α-fluoro analog (benchchem.com data) |
Why This Matters
The N-benzyl-N-(cyanomethyl) dual substitution is a structurally differentiated feature absent from all published 1,2,4-oxadiazole SIRT2 inhibitor SAR studies, creating an opportunity for procurement as a tool compound to probe uncharacterized subpocket interactions in the SIRT2 active site that are not addressable with existing single-substituent analogs.
- [1] Moniot, S.; Forgione, M.; Lucidi, A.; Hailu, G. S.; Nebbioso, A.; Carafa, V.; Baratta, F.; Altucci, L.; Giacché, N.; Passeri, D.; Pellicciari, R.; Mai, A.; Steegborn, C.; Rotili, D. Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2. J. Med. Chem. 2017, 60, 2345–2364. View Source
